![molecular formula C13H6Cl6O2S B1615171 1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-4'-(methylsulfonyl)- CAS No. 104086-19-3](/img/structure/B1615171.png)
1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-4'-(methylsulfonyl)-
Overview
Description
“1,1’-Biphenyl, 2,2’,3,4,5,5’-hexachloro-4’-(methylsulfonyl)-” is a chemical compound with the molecular formula C13H6Cl6O2S . It is a derivative of biphenyl, which is a type of polychlorinated biphenyl (PCB). PCBs are a group of synthetic organic compounds with chlorine atoms attached to biphenyl .
Molecular Structure Analysis
The molecular structure of “1,1’-Biphenyl, 2,2’,3,4,5,5’-hexachloro-4’-(methylsulfonyl)-” includes a biphenyl core with six chlorine atoms and a methylsulfonyl group attached . The exact positions of these substituents can be inferred from the name of the compound .Physical And Chemical Properties Analysis
The molecular weight of “1,1’-Biphenyl, 2,2’,3,4,5,5’-hexachloro-4’-(methylsulfonyl)-” is 439.0 g/mol . Other computed properties include a XLogP3 of 6.5, zero hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds .Scientific Research Applications
Methylsulfonyl Metabolites in Human Tissues
Research has identified methylsulfonyl metabolites of chlorinated biphenyls (MeSO2-CBs) and p,p'-DDE (MeSO2-DDEs) in human adipose and liver tissues, revealing their presence and concentration levels in the human body, which helps understand their bioaccumulation and potential health impacts (Weistrand & Norén, 1997).
Analytical Detection Methods
A study developed an analytical method for detecting minute amounts of polychlorinated biphenyl methylsulfones in fatty tissues, showcasing advancements in analytical techniques for monitoring these compounds in biological samples (Haraguchi, Kuroki, & Masuda, 1984).
Metabolism and Distribution
Comparative research on the formation of hydroxy and sulfur-containing metabolites from different chlorinated biphenyls in rats provides insights into their metabolism and how these compounds are excreted and distributed within the body, highlighting the differences based on chlorination levels (Haraguchi et al., 1997).
Lanthanide Frameworks for Sensing and Conductivity
A study on lanthanide-potassium biphenyl frameworks explores their gas sorption, proton conductivity, and luminescent sensing capabilities, indicating potential applications in material science and technology (Zhou et al., 2016).
Future Directions
properties
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,5-dichloro-4-methylsulfonylphenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl6O2S/c1-22(20,21)10-4-7(14)5(2-8(10)15)6-3-9(16)12(18)13(19)11(6)17/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAPRWPCNHOICN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146271 | |
Record name | 1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-4'-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-4'-(methylsulfonyl)- | |
CAS RN |
104086-19-3 | |
Record name | 1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-4'-(methylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104086193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-4'-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.